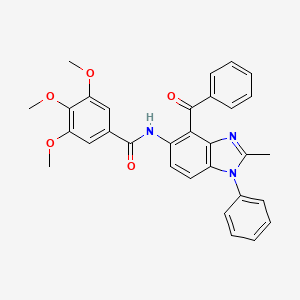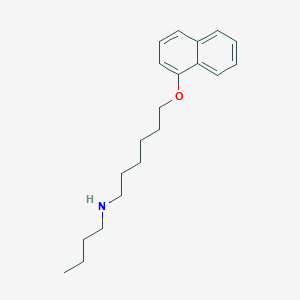![molecular formula C11H15NO5S B5163870 N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as EMSG, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a glycine derivative, which is a non-essential amino acid that plays a crucial role in the synthesis of proteins. EMSG has been found to possess a wide range of biochemical and physiological effects, which has led to its use in various research applications.
Mecanismo De Acción
EMSG works by binding to the active site of GCPII, which prevents the enzyme from metabolizing glutamate. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning and memory. By inhibiting the activity of GCPII, EMSG increases the concentration of glutamate in the brain, which has been found to improve cognitive function in animal models.
Biochemical and Physiological Effects:
Apart from its potential use in cancer therapy, EMSG has been found to have various biochemical and physiological effects. Studies have shown that EMSG can improve cognitive function, reduce inflammation, and protect against oxidative stress. EMSG has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EMSG in lab experiments is its ability to selectively inhibit the activity of GCPII without affecting other enzymes. This makes it a valuable tool for studying the role of GCPII in various physiological processes. However, one of the limitations of using EMSG is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of EMSG in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSG has been found to have neuroprotective effects, which makes it a promising candidate for the development of new therapies for these diseases. Another future direction is in the development of new cancer therapies. EMSG has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, EMSG can be used as a tool for studying the role of GCPII in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various diseases.
Métodos De Síntesis
The synthesis of EMSG involves the reaction of glycine with methanesulfonyl chloride and triethylamine in the presence of anhydrous dichloromethane. The resulting product is then treated with ethyl iodide to obtain N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine. This synthesis method has been optimized to yield high purity and high yield of EMSG.
Aplicaciones Científicas De Investigación
EMSG has been extensively used in scientific research due to its ability to inhibit the activity of glutamate carboxypeptidase II (GCPII), which is an enzyme that plays a crucial role in the metabolism of glutamate. This enzyme has been found to be overexpressed in various types of cancer, making it a potential target for cancer therapy. EMSG has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-12(8-11(13)14)18(15,16)10-6-4-9(17-2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVEGHZSHMQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)
![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)


![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

